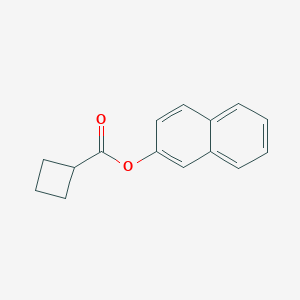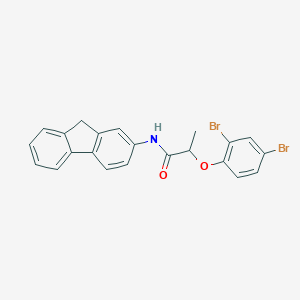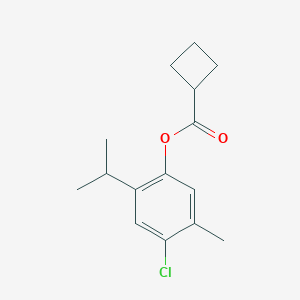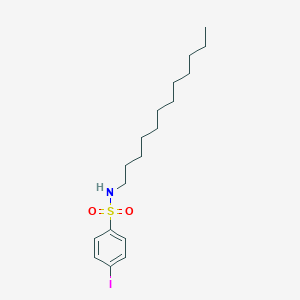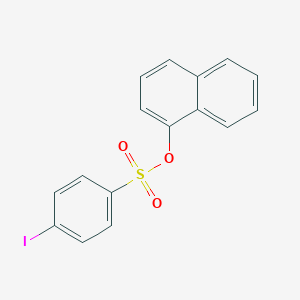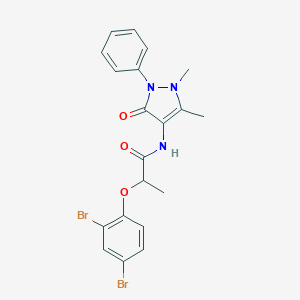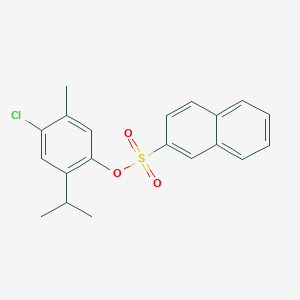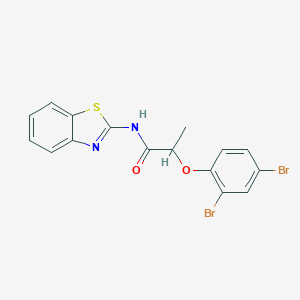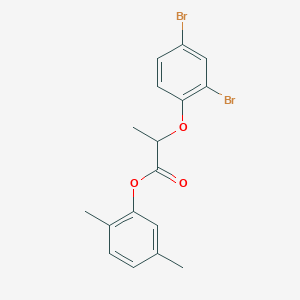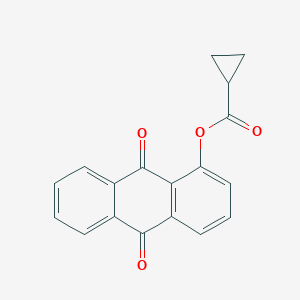
N-(3-chloro-4-fluorophenyl)-2-(2-thienyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chloro-4-fluorophenyl)-2-(2-thienyl)acetamide, also known as CF3, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, pharmacology, and biochemistry. CF3 is a heterocyclic compound that contains a thienyl ring and a chloro-fluoro-phenyl ring. It has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been extensively studied.
作用機序
The mechanism of action of N-(3-chloro-4-fluorophenyl)-2-(2-thienyl)acetamide is not fully understood, but it is believed to involve the modulation of various neurotransmitters and ion channels in the brain. N-(3-chloro-4-fluorophenyl)-2-(2-thienyl)acetamide has been shown to interact with the GABA receptor, which is involved in the regulation of anxiety and seizures. N-(3-chloro-4-fluorophenyl)-2-(2-thienyl)acetamide has also been shown to interact with the NMDA receptor, which is involved in the regulation of learning and memory. N-(3-chloro-4-fluorophenyl)-2-(2-thienyl)acetamide may also modulate the activity of various enzymes and proteins in the brain, which could contribute to its therapeutic effects.
Biochemical and Physiological Effects:
N-(3-chloro-4-fluorophenyl)-2-(2-thienyl)acetamide has been shown to have several biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. N-(3-chloro-4-fluorophenyl)-2-(2-thienyl)acetamide has also been shown to reduce seizures in animal models of epilepsy. In addition, N-(3-chloro-4-fluorophenyl)-2-(2-thienyl)acetamide has been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. These effects are believed to be due to the modulation of various neurotransmitters and ion channels in the brain.
実験室実験の利点と制限
N-(3-chloro-4-fluorophenyl)-2-(2-thienyl)acetamide has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize using various methods. N-(3-chloro-4-fluorophenyl)-2-(2-thienyl)acetamide is also stable under normal lab conditions and can be stored for long periods of time. However, N-(3-chloro-4-fluorophenyl)-2-(2-thienyl)acetamide has some limitations, including its low solubility in water and its potential toxicity at high doses. These limitations must be taken into consideration when designing experiments involving N-(3-chloro-4-fluorophenyl)-2-(2-thienyl)acetamide.
将来の方向性
There are several future directions for the study of N-(3-chloro-4-fluorophenyl)-2-(2-thienyl)acetamide. One direction is to investigate its potential as a treatment for other neurological disorders, such as multiple sclerosis and Huntington's disease. Another direction is to explore its potential as a fluorescent probe in bioimaging. Additionally, further research is needed to fully understand the mechanism of action of N-(3-chloro-4-fluorophenyl)-2-(2-thienyl)acetamide and its effects on various neurotransmitters and ion channels in the brain. Finally, more studies are needed to evaluate the safety and toxicity of N-(3-chloro-4-fluorophenyl)-2-(2-thienyl)acetamide at various doses.
合成法
N-(3-chloro-4-fluorophenyl)-2-(2-thienyl)acetamide can be synthesized using various methods, including the Suzuki-Miyaura coupling reaction, Heck reaction, and Buchwald-Hartwig amination reaction. The Suzuki-Miyaura coupling reaction involves the reaction of an arylboronic acid with an aryl halide in the presence of a palladium catalyst and a base. The Heck reaction involves the reaction of an aryl halide with an olefin in the presence of a palladium catalyst and a base. The Buchwald-Hartwig amination reaction involves the reaction of an aryl halide with an amine in the presence of a palladium catalyst and a base. These methods have been used to synthesize N-(3-chloro-4-fluorophenyl)-2-(2-thienyl)acetamide with varying yields and purity.
科学的研究の応用
N-(3-chloro-4-fluorophenyl)-2-(2-thienyl)acetamide has been extensively studied for its potential applications in medicinal chemistry, pharmacology, and biochemistry. It has been shown to have anti-inflammatory, analgesic, and anticonvulsant properties. N-(3-chloro-4-fluorophenyl)-2-(2-thienyl)acetamide has also been investigated as a potential treatment for Alzheimer's disease, Parkinson's disease, and epilepsy. In addition, N-(3-chloro-4-fluorophenyl)-2-(2-thienyl)acetamide has been studied for its potential use as a fluorescent probe in bioimaging and as a building block in the synthesis of other heterocyclic compounds.
特性
分子式 |
C12H9ClFNOS |
|---|---|
分子量 |
269.72 g/mol |
IUPAC名 |
N-(3-chloro-4-fluorophenyl)-2-thiophen-2-ylacetamide |
InChI |
InChI=1S/C12H9ClFNOS/c13-10-6-8(3-4-11(10)14)15-12(16)7-9-2-1-5-17-9/h1-6H,7H2,(H,15,16) |
InChIキー |
DAHVDAYFAMRRJM-UHFFFAOYSA-N |
SMILES |
C1=CSC(=C1)CC(=O)NC2=CC(=C(C=C2)F)Cl |
正規SMILES |
C1=CSC(=C1)CC(=O)NC2=CC(=C(C=C2)F)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[(Cyclopropylcarbonyl)oxy]benzoic acid](/img/structure/B291088.png)
